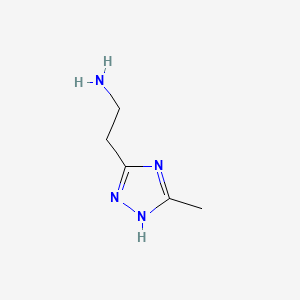

2-(5-甲基-4H-1,2,4-三唑-3-基)乙胺

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and alkynes in a [3+2] cycloaddition reaction, commonly known as the click chemistry reaction. For example, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride in dry ethanol can yield a triazole derivative in good yield, showcasing the synthetic accessibility of such compounds (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

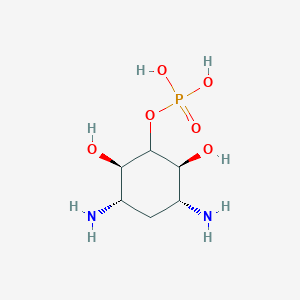

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the triazole ring, which can participate in various chemical reactions due to the presence of nitrogen atoms. X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are commonly used to elucidate the structure of these compounds. For instance, the structure of a triazole compound was determined using X-ray diffraction, demonstrating the typical planar structure of the triazole ring and its substituents (Inkaya, Dinçer, Ekici, & Cukurovalı, 2013).

科学研究应用

-

Anticancer Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .

- Methods : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

-

Pharmacological Agents

- Field : Pharmaceutical Sciences

- Application : Triazole analogues have been studied for their significant biological and pharmacological properties .

- Methods : The review focuses on recent synthetic procedure of triazole moiety, which comprises of various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

- Results : Triazole is the most widely used compound in different potential activities .

-

Antifungal Activity

- Field : Medicinal Chemistry

- Application : 1,2,4-triazole derivatives have been studied for their antifungal activity .

- Methods : The proposed method could be a useful aid to the costly and time-consuming experiments for determining the antifungal activity .

- Results : The study did not provide specific results or outcomes .

-

Photocatalytic Capability

- Field : Chemistry

- Application : Co(ii) coordination polymers based on 1,2,4-triazole derivatives have been studied for their photocatalytic capability .

- Methods : The study focused on the synthesis and evaluation of Co(ii) coordination polymers .

- Results : The complexes exhibit excellent photocatalytic capability in degradation of MB/MV .

-

Antiviral Agents

- Field : Medicinal Chemistry

- Application : The nucleoside ribavirin bearing a 1,2,4-triazole structure has been used as a drug for the treatment of hepatitis C virus infections .

- Methods : The study focused on the synthesis and evaluation of ribavirin .

- Results : Ribavirin has been successfully used in the treatment of hepatitis C virus infections .

-

Antidepressant Agents

- Field : Pharmaceutical Sciences

- Application : 1,2,4-triazoles fused to another heterocyclic ring have been studied for their antidepressant properties .

- Methods : The study focused on the synthesis and evaluation of 1,2,4-triazoles fused to another heterocyclic ring .

- Results : The study did not provide specific results or outcomes .

-

Antibacterial Agents

- Field : Medicinal Chemistry

- Application : Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

- Methods : The study focused on the synthesis and pharmacological activities recorded in the current literature for triazole derivatives .

- Results : Triazole is present as a central structural component in a number of drug classes such as antibacterial .

-

Antiepileptic Agents

- Field : Pharmaceutical Sciences

- Application : The derivative 5- (pyridin-4yl)-1,2,4-triazole-3-thiones exhibited anticonvulsant activity .

- Methods : The study focused on the synthesis and evaluation of 5- (pyridin-4yl)-1,2,4-triazole-3-thiones .

- Results : The study did not provide specific results or outcomes .

未来方向

The future directions for “2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine” could involve further exploration of its potential biological activities, given that some 1,2,4-triazole derivatives have shown promising anticancer properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

属性

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSOHMVWLBLDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209892 | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine | |

CAS RN |

61012-32-6 | |

| Record name | 3-Methyl-1H-1,2,4-triazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)

![5-Hydroxy-7-{[9-hydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one](/img/structure/B1203501.png)

![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)

![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)